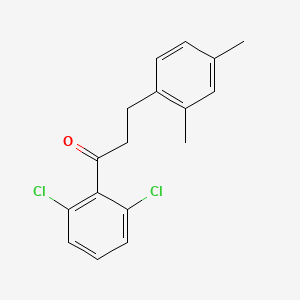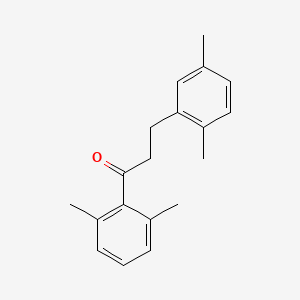
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound. Its exact properties and uses are not well-documented in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” are not well-documented in the sources I found .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
- Friedel-Crafts Acylation : Zifrosilone, a cholinesterase inhibitor studied for Alzheimer's treatment, utilizes 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone in its synthesis. The optimal conditions for this synthesis involve noncatalytic amounts of aluminum chloride and dichloromethane solvent at low temperatures, highlighting its role in process research and pharmaceutical synthesis (Wolf, 2008).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activity : Compounds derived from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have demonstrated significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. This application emphasizes its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Organic Chemistry and Material Science
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, which is used in Wittig olefination and other organic reactions. This application is significant in the field of organic chemistry, especially for creating fluorinated organic compounds (Hanamoto, Morita, & Shindo, 2003).
- Chemoenzymatic Synthesis : In a study focused on synthesizing 1‐aryl‐2,2,2‐trifluoroethanones for bioreduction using alcohol dehydrogenases, the compound played a crucial role. This research is vital for developing novel methodologies in chemoenzymatic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- High-Temperature Polymers : It has been used in the preparation of high-temperature fluorinated polymers, demonstrating its utility in material science, particularly in creating polymers with specific thermal and dielectric properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMOPRHHLTLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645227 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-05-7 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
